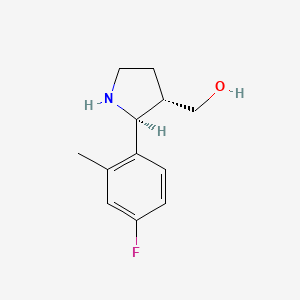
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is a chiral compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-fluoro-2-methylbenzaldehyde with (S)-proline under acidic or basic conditions.
Reduction: The resulting intermediate is then reduced to form the hydroxymethyl group at the 3-position of the pyrrolidine ring. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol would depend on its specific application. In pharmacological studies, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and functional assays.
Comparación Con Compuestos Similares
Similar Compounds
- ((2S,3S)-2-(4-Fluorophenyl)pyrrolidin-3-yl)methanol
- ((2S,3S)-2-(4-Methylphenyl)pyrrolidin-3-yl)methanol
- ((2S,3S)-2-(4-Chloro-2-methylphenyl)pyrrolidin-3-yl)methanol
Uniqueness
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific stereochemistry also plays a crucial role in its interactions with biological targets.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
[(2S,3S)-2-(4-fluoro-2-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-8-6-10(13)2-3-11(8)12-9(7-15)4-5-14-12/h2-3,6,9,12,14-15H,4-5,7H2,1H3/t9-,12+/m1/s1 |
Clave InChI |
GNDLBXBPPPOBCB-SKDRFNHKSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@@H]2[C@H](CCN2)CO |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2C(CCN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
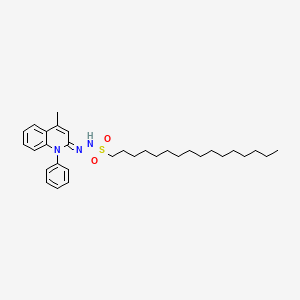
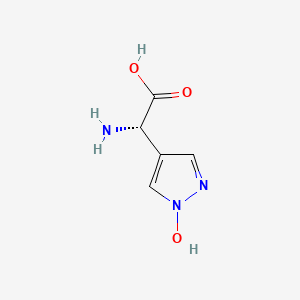
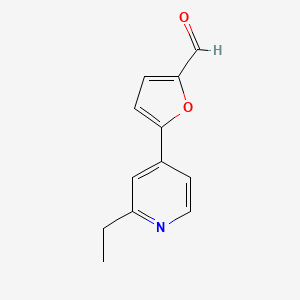

![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)
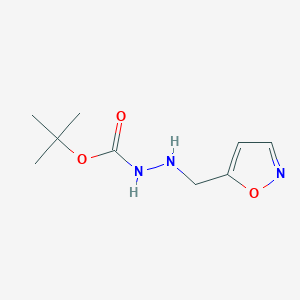

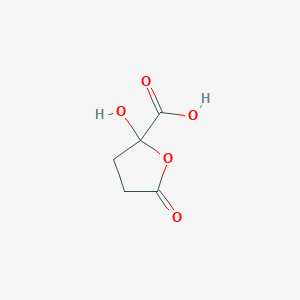
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
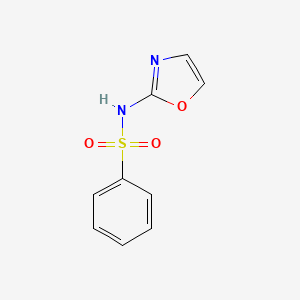
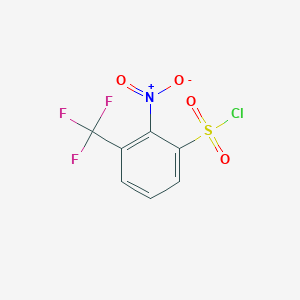
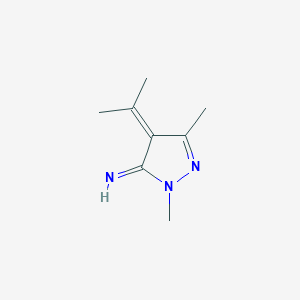
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
